ナフタレン-2,7-ジスルホニルジクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

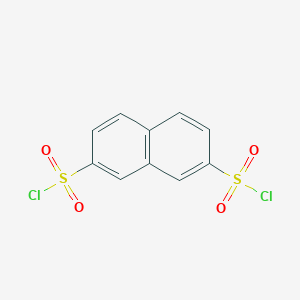

Naphthalene-2,7-disulfonyl dichloride: is an organic compound with the molecular formula C₁₀H₆Cl₂O₄S₂ . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

科学的研究の応用

Chemistry: It is also used in the preparation of dyes, pigments, and fluorescent whiteners .

Biology and Medicine: In biological research, naphthalene-2,7-disulfonyl dichloride is used as a cross-linking agent for proteins and other biomolecules. It is also employed in the synthesis of biologically active compounds .

Industry: The compound finds applications in the production of specialty chemicals, including surfactants, detergents, and polymer additives .

作用機序

Target of Action

Similar compounds like naphthalene-2,6-disulfonic acid have been shown to interact with proteins such as bacterioferritin comigratory protein and l-lactate dehydrogenase . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other naphthalene sulfonates, which typically bind to proteins and alter their function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Naphthalene-2,7-disulfonyl dichloride is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to be stored in a dry environment at 2-8°C .

生化学分析

Biochemical Properties

Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .

Molecular Mechanism

The molecular mechanism of Naphthalene-2,7-disulfonyl dichloride involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.

準備方法

Synthetic Routes and Reaction Conditions:

Sulfonation of Naphthalene: The preparation of naphthalene-2,7-disulfonyl dichloride typically begins with the sulfonation of naphthalene.

Industrial Production Methods: The industrial production of naphthalene-2,7-disulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Substitution Reactions: Naphthalene-2,7-disulfonyl dichloride can undergo nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to form naphthalene-2,7-disulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Agents: Water, aqueous bases

Major Products Formed:

Substitution Products: Naphthalene derivatives with various functional groups replacing the sulfonyl chloride groups

Hydrolysis Products: Naphthalene-2,7-disulfonic acid

類似化合物との比較

- Naphthalene-2,6-disulfonyl dichloride

- Naphthalene-1,5-disulfonyl dichloride

- Biphenyl-4,4’-disulfonyl dichloride

Comparison: Naphthalene-2,7-disulfonyl dichloride is unique due to the specific positioning of the sulfonyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to naphthalene-2,6-disulfonyl dichloride, the 2,7-isomer may exhibit different reactivity patterns and selectivity in substitution reactions .

生物活性

Naphthalene-2,7-disulfonyl dichloride (NDSDC) is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

Naphthalene-2,7-disulfonyl dichloride is characterized by two sulfonyl groups attached to a naphthalene ring, with chlorine substituents enhancing its reactivity. The synthesis typically involves sulfonation of naphthalene followed by chlorination. Recent eco-friendly methods have been proposed for its synthesis, which not only improve yield but also reduce environmental impact .

Anticancer Properties

NDSDC has shown promising anticancer activity in various studies. For instance, compounds derived from naphthalene sulfonamides exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating potent antiproliferative properties. Specifically, derivatives of NDSDC demonstrated enhanced cytotoxicity compared to standard chemotherapeutics .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthalene-2-sulfonamide | MCF-7 | 10.5 | |

| Naphthalene-2,7-disulfonyl dichloride | MCF-7 | 8.22 | |

| Doxorubicin | MCF-7 | 1.1 |

Antimicrobial Activity

Research indicates that NDSDC and its derivatives possess antimicrobial properties against a range of pathogens. For example, studies have reported activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

The biological activity of NDSDC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NDSDC has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Induction of Apoptosis : Studies suggest that compounds derived from NDSDC can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies illustrate the potential applications of NDSDC in clinical settings:

- Breast Cancer Treatment : A study evaluated the effectiveness of NDSDC in combination with other chemotherapeutic agents in treating resistant breast cancer cell lines. Results indicated a synergistic effect that enhanced overall cytotoxicity .

- Antimicrobial Formulations : Another study focused on formulating topical antimicrobial agents using NDSDC derivatives, showing significant efficacy against skin infections caused by resistant strains .

特性

IUPAC Name |

naphthalene-2,7-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUZZHKEDNPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383558 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19551-16-7 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。